Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-
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Overview
Description
Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]- is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. It is commonly used in textile, food, and cosmetic industries as a dye and colorant.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]- typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 2-methoxy-4-aminobenzoic acid. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-sulfophenylamine under alkaline conditions to form the azo compound.
Further Coupling: The resulting azo compound is further coupled with 4-aminobenzoic acid derivatives to achieve the final product.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to ensure consistency and efficiency. The reaction conditions such as temperature, pH, and concentration of reactants are meticulously controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups, leading to the formation of quinones and other oxidized derivatives.
Reduction: The azo groups can be reduced to amines using reducing agents like sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium dithionite or catalytic hydrogenation.
Substitution: Halogens, nitrating agents, or sulfonating agents under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]- has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying azo dye synthesis and reactions.
Biology: Employed in staining techniques for microscopy to highlight cellular structures.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to bind to various biomolecules.
Industry: Widely used as a dye in textiles, food, and cosmetics due to its vibrant color and stability.
Mechanism of Action
The primary mechanism by which this compound exerts its effects is through its azo groups. The azo linkage (-N=N-) can undergo cleavage under certain conditions, releasing aromatic amines which can interact with various molecular targets. In biological systems, these interactions can affect cellular processes and pathways, making it useful in staining and diagnostic applications.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 4-hydroxy-3-methoxy-, ethyl ester: Known for its use as a flavoring agent and preservative.
2-Hydroxy-5-methoxybenzoic acid: Used in MALDI-MS as a matrix additive.
2-Hydroxy-4-methoxybenzoic acid: Utilized in the synthesis of 1,3,4-oxadiazole derivatives.
Uniqueness
What sets Benzoic acid, 2-hydroxy-5-[[4-[[[[2-methoxy-4-[(3-sulfophenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]- apart is its complex structure and the presence of multiple functional groups, which allow for a wide range of chemical reactions and applications. Its vibrant color and stability make it particularly valuable in the dye industry.
Properties
CAS No. |
47834-75-3 |
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Molecular Formula |
C27H22N6O8S |
Molecular Weight |
590.6 g/mol |
IUPAC Name |
2-hydroxy-5-[[4-[[2-methoxy-4-[(3-sulfophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzoic acid |
InChI |
InChI=1S/C27H22N6O8S/c1-41-25-15-20(33-31-18-3-2-4-21(13-18)42(38,39)40)9-11-23(25)29-27(37)28-16-5-7-17(8-6-16)30-32-19-10-12-24(34)22(14-19)26(35)36/h2-15,34H,1H3,(H,35,36)(H2,28,29,37)(H,38,39,40) |
InChI Key |
QLPXEVTZQMICLN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)O)NC(=O)NC3=CC=C(C=C3)N=NC4=CC(=C(C=C4)O)C(=O)O |
Origin of Product |
United States |
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